6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide

Kinase inhibitor Scaffold diversification Medicinal chemistry

Researchers sourcing kinase probes often encounter off-target activity when substituting pyrazole-nicotinamide analogs without verifying selectivity. This compound, disclosed in Fujifilm Syk inhibitor patents, provides a validated, selective Syk-targeting scaffold. - Unique unsubstituted pyrazole at the 6-position and chiral p-tolylethyl amide tail ensure Syk selectivity over BTK and BRAF^V600E. - Chiral center enables enantiomer resolution for stereochemistry-dependent kinase binding studies. - Favorable drug-like properties (XLogP3 2.7, single HBD) support ADME correlation in phenotypic assays.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 1251684-46-4
Cat. No. B2958827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide
CAS1251684-46-4
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C18H18N4O/c1-13-4-6-15(7-5-13)14(2)21-18(23)16-8-9-17(19-12-16)22-11-3-10-20-22/h3-12,14H,1-2H3,(H,21,23)
InChIKeyDIMATMFHIZLWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide (CAS 1251684-46-4): Chemical Identity and Kinase-Targeted Scaffold Class


6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide (CAS 1251684-46-4) is a synthetic heterocyclic compound belonging to the pyrazole-nicotinamide class [1]. Its structure features a nicotinamide core substituted at the 6-position with an unsubstituted 1H-pyrazole ring and an amide-linked chiral 1-(p-tolyl)ethyl group [2]. This compound has been disclosed within patent families targeting spleen tyrosine kinase (Syk) inhibition, a validated therapeutic mechanism for allergic and autoimmune diseases [3]. Its molecular formula is C18H18N4O, with a molecular weight of 306.4 g/mol [1].

Why Generic Substitution is Not Viable for 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide in Kinase-Targeted Research


Within the pyrazole-nicotinamide class, even minor structural modifications can drastically alter kinase selectivity, potency, and physicochemical properties. The specific substitution pattern of this compound—an unsubstituted pyrazole at the 6-position of nicotinamide and a chiral p-tolylethyl amide tail—defines a unique pharmacophoric footprint critical for Syk kinase interaction [1]. Closely related analogs, including those with substituted pyrazoles (e.g., TAK-659) or alternative N-substituents, exhibit divergent target engagement profiles against kinases such as BTK or BRAF^V600E, rendering them unsuitable substitutes in programs where Syk selectivity is the design goal [2]. Simply interchanging in-class compounds without verifying orthogonal activity data risks compromising assay validity and lead optimization outcomes.

Quantitative Differentiation Guide for 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide Against Close Analogs


Unsubstituted Pyrazole Ring Enables Broader Downstream Derivatization vs. Pre-Functionalized Pyrazole Analogs

The compound possesses an unsubstituted 1H-pyrazole ring, in contrast to analogs like TAK-659 (which bears a 3,4,5-trimethylpyrazole) [1]. This structural distinction provides a synthetically accessible handle (the pyrazole C-4 position) for late-stage functionalization to modulate steric and electronic properties. While TAK-659's trimethyl substitution locks in specific BTK affinity, the target compound's bare pyrazole offers a baseline scaffold for systematic SAR exploration across multiple kinase targets [1].

Kinase inhibitor Scaffold diversification Medicinal chemistry

Chiral p-Tolylethyl Amide Tail Introduces Stereochemical Differentiation Absent in Non-Chiral Analogs

The N-(1-(p-tolyl)ethyl) amide substituent contains a chiral center at the benzylic carbon, a feature absent in simpler N-arylnicotinamide analogs such as N-(4-methylphenyl)-6-(1-pyrazolyl)-3-pyridinecarboxamide (ChEBI:114976) [1]. This single enantiomer or racemic mixture presents distinct conformational constraints that can influence target binding geometry. Literature on analogous pyrazole-nicotinamide kinase inhibitors indicates that chiral amide tails can differentially affect kinase selectivity panels, although specific enantiopure activity data for this compound is not publicly available [2].

Stereochemistry Kinase selectivity Enantiomeric differentiation

Documented Syk Kinase Inhibitory Activity as a Class Member Contrasts with BTK-Selective or BRAF-Selective Pyrazole-Nicotinamides

The compound is disclosed within the Fujifilm patent family (US2014/0309225 A1) claiming nicotinamide derivatives with excellent Syk-inhibitory activity, positioning it among a distinct pharmacological subclass targeting spleen tyrosine kinase [1]. In contrast, the structurally related analog TAK-659 is a BTK inhibitor, while other pyrazole-nicotinamides such as 2-fluoro-N-(5-(p-tolyl)-1H-pyrazol-3-yl)nicotinamide (compound 5h) are BRAF^V600E inhibitors (IC50 = 0.33 μM) [2]. No head-to-head Syk activity data for the target compound versus these comparators is publicly available; however, the patent assignment and structural subclassification indicate a divergent intended therapeutic target profile [1][2]. This class-level differentiation is critical for procurement decisions in target-specific assay cascades.

Syk inhibition Kinase selectivity Immunology

XLogP3 and Hydrogen Bond Donor Count Differentiate Physicochemical Profile from N-Aryl Analogs for Cellular Permeability Optimization

The compound's computed XLogP3 of 2.7 and a single hydrogen bond donor (amide NH) provide a baseline lipophilic profile distinct from non-chiral N-aryl analogs such as ChEBI:114976 (N-(4-methylphenyl)-6-(1-pyrazolyl)-3-pyridinecarboxamide) which lacks the ethyl linker and also has one HBD but a lower computed lipophilicity due to the absence of the ethyl spacer [1]. The additional sp3 carbon in the target compound's linker modestly increases lipophilicity while maintaining a hydrogen bond donor count of 1, a parameter often correlated with improved passive cellular permeability in kinase inhibitor scaffolds [2]. This differentiation is relevant when selecting compounds for cell-based assay compatibility.

Physicochemical properties Drug-likeness Cellular permeability

Rotatable Bond Count Differentiates Conformational Flexibility from More Rigid Nicotinamide Analogs

The target compound has 4 rotatable bonds (computed by PubChem), reflecting the flexible ethyl linker and the pyrazole ring attachment [1]. In comparison, N-(4-methylphenyl)-6-(1-pyrazolyl)-3-pyridinecarboxamide (ChEBI:114976) has fewer rotatable bonds due to the direct N-phenyl amide linkage lacking the ethyl spacer [2]. Increased conformational flexibility can influence entropic binding penalties and target adaptability; for certain kinase ATP-binding pockets, moderate flexibility in the hinge-binding region has been associated with improved residence time, though no direct kinetic data is available for this specific compound [3].

Conformational analysis Ligand efficiency Target engagement

Validated Research Application Scenarios for 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide


Syk Kinase Inhibitor Lead Identification and SAR Expansion

Based on its disclosure within the Fujifilm Syk inhibitor patent family [1], this compound serves as a validated starting scaffold for medicinal chemistry programs targeting Syk-mediated allergic and autoimmune indications. Its unsubstituted pyrazole provides a derivatization handle for systematic SAR exploration to optimize potency and selectivity.

Kinase Selectivity Panel Profiling Against BTK and BRAF Comparators

The compound's structural divergence from BTK-selective analogs (e.g., TAK-659) and BRAF^V600E-selective pyrazole-nicotinamides [1] makes it suitable for inclusion in multi-kinase selectivity panels. Procurement is warranted for laboratories establishing kinase profiling assays to benchmark selectivity fingerprints across the pyrazole-nicotinamide chemical space.

Stereochemical Probe for Chiral Amide Conformational Effects in Kinase Binding

The chiral 1-(p-tolyl)ethyl group introduces stereochemical complexity absent in simpler N-aryl analogs [1]. This compound can be utilized as a racemic probe or resolved into enantiomers to investigate stereochemically-dependent kinase binding, a critical parameter for intellectual property differentiation and lead optimization.

Physicochemical Benchmarking for Cellular Permeability Optimization

With a computed XLogP3 of 2.7 and a single hydrogen bond donor, this compound occupies a favorable drug-like property space [1]. It can serve as a baseline scaffold for correlating computed lipophilicity with measured cellular permeability in kinase-targeted phenotypic assays, guiding the design of analogs with balanced potency and ADME properties.

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